

# ML365: A Potent and Selective Modulator of Neuronal Excitability and Neuroinflammation

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## Compound of Interest

Compound Name: ML365

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**ML365** has emerged as a critical pharmacological tool in neuroscience research, offering high potency and selectivity as an inhibitor of specific two-pore domain potassium (K2P) channels. This document provides a comprehensive overview of the function, mechanism of action, and experimental applications of **ML365**. Primarily recognized as a selective inhibitor of the KCNK3/TASK-1 channel, **ML365** also demonstrates inhibitory activity against the TWIK2 channel. These interactions have significant implications for regulating neuronal excitability and inflammatory responses within the central nervous system. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate its application in neuroscience and drug development.

## Core Function and Mechanism of Action in Neuroscience

**ML365** is a small molecule inhibitor celebrated for its potent and selective action against the KCNK3/TASK-1 potassium channel, a member of the two-pore domain potassium channel family.[1][2][3][4] These channels are crucial in setting the resting membrane potential of neurons and modulating their excitability.[1][2][3] By inhibiting TASK-1, **ML365** can depolarize

neurons, thereby influencing a variety of physiological processes including chemosensation, hormone secretion, and overall neuronal function.[\[2\]](#)[\[3\]](#)

Beyond its effects on TASK-1, **ML365** has been identified as an inhibitor of the TWIK2 potassium channel.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This channel is implicated in mediating potassium efflux, a critical step in ATP-induced NLRP3 inflammasome activation in immune cells of the nervous system, such as microglia.[\[6\]](#)[\[7\]](#)[\[8\]](#) Consequently, **ML365** exhibits anti-inflammatory properties by attenuating neuroinflammatory responses.[\[10\]](#)

Furthermore, research has elucidated that **ML365** exerts its anti-inflammatory effects by modulating the NF- $\kappa$ B signaling pathway.[\[10\]](#) It has been shown to suppress the release of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ .[\[10\]](#) This dual functionality of modulating neuronal excitability and neuroinflammation makes **ML365** a valuable tool for investigating a range of neurological disorders.

## Quantitative Data

The following tables summarize the key quantitative parameters of **ML365** activity based on published findings.

Table 1: Inhibitory Potency of **ML365**

Target Channel	Assay Type	IC50 Value	Reference
KCNK3/TASK-1	Thallium Influx Fluorescent Assay	4 nM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
KCNK3/TASK-1	Automated Electrophysiology Assay	16 nM	<a href="#">[2]</a> <a href="#">[3]</a>
KCNK3/TASK-1	Whole Cell Electrophysiology	12 $\pm$ 1 nM	<a href="#">[3]</a>
TWIK2	Whole-cell Voltage- clamp Recording	4.07 $\pm$ 1.5 $\mu$ M	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>

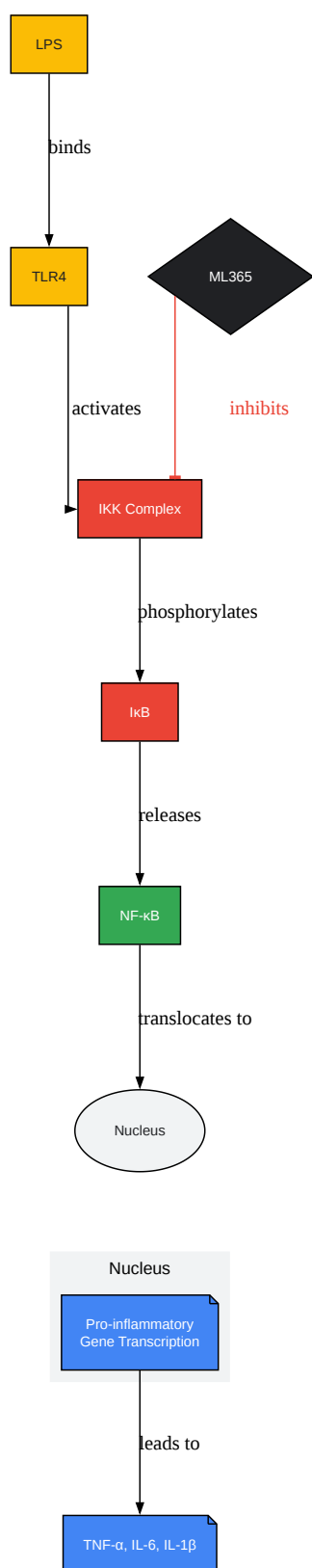
Table 2: Selectivity of **ML365**

Channel	Concentration of ML365	Inhibition	Reference
TASK-3	-	>60-fold less potent than on TASK-1	<a href="#">[2]</a> <a href="#">[3]</a>
Kir2.1	30 $\mu$ M	Little to no inhibition	<a href="#">[2]</a> <a href="#">[3]</a>
KCNQ2	30 $\mu$ M	Little to no inhibition	<a href="#">[2]</a> <a href="#">[3]</a>
hERG	30 $\mu$ M	Little to no inhibition	<a href="#">[2]</a> <a href="#">[3]</a>
TWIK1	-	No significant inhibition	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
THIK1	-	No significant inhibition	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>

## Signaling Pathways and Experimental Workflows

### Anti-inflammatory Signaling Pathway of ML365

**ML365** has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF- $\kappa$ B signaling pathway.[\[10\]](#) The diagram below illustrates the proposed mechanism.

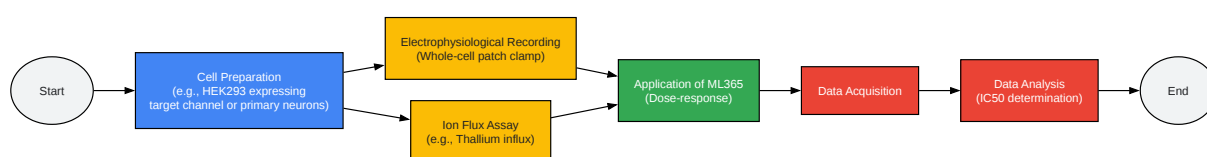


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Caption: Proposed mechanism of **ML365** anti-inflammatory action via inhibition of the NF- $\kappa$ B pathway.

## Experimental Workflow for Characterizing ML365

The following diagram outlines a typical experimental workflow for characterizing the inhibitory effects of **ML365** on a target ion channel.



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Caption: General experimental workflow for the characterization of **ML365**'s inhibitory activity.

## Experimental Protocols

The following are generalized protocols for key experiments involving **ML365**. Researchers should optimize these protocols for their specific cell types and experimental conditions.

### Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To measure the effect of **ML365** on potassium currents in cultured neurons.

Materials:

- Cultured neurons (e.g., primary hippocampal or cortical neurons)
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

- Internal solution (in mM): 140 KCl, 2 MgCl<sub>2</sub>, 10 HEPES, 0.5 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)
- **ML365** stock solution (e.g., 10 mM in DMSO)
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication

#### Methodology:

- Prepare fresh external and internal solutions and filter-sterilize.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Plate cultured neurons in a recording chamber on the microscope stage and perfuse with external solution.
- Establish a whole-cell patch-clamp configuration on a healthy neuron.
- Record baseline potassium currents using an appropriate voltage protocol (e.g., voltage ramps or steps).
- Prepare working concentrations of **ML365** by diluting the stock solution in the external solution.
- Perfuse the neuron with the **ML365**-containing external solution, starting with the lowest concentration.
- Record potassium currents in the presence of **ML365** until a steady-state effect is observed.
- Wash out the drug with the external solution to check for reversibility.
- Repeat steps 7-9 for a range of **ML365** concentrations to generate a dose-response curve.
- Analyze the data to determine the IC<sub>50</sub> of **ML365** for the target current.

## Thallium Influx Fluorescent Assay

Objective: To measure the inhibitory effect of **ML365** on TASK-1 channel activity using a high-throughput fluorescent-based assay.

Materials:

- HEK293 cells stably expressing KCNK3/TASK-1
- FluxOR™ Thallium Detection Kit (or equivalent)
- Assay buffer (e.g., HBSS)
- Stimulus buffer (containing thallium sulfate and a potassium salt)
- **ML365** stock solution (e.g., 10 mM in DMSO)
- 96- or 384-well microplates
- Fluorescence plate reader

Methodology:

- Plate the TASK-1 expressing HEK293 cells in microplates and grow to confluence.
- Load the cells with the thallium-sensitive fluorescent dye according to the kit manufacturer's instructions.
- Prepare a dilution series of **ML365** in the assay buffer.
- Add the **ML365** dilutions to the wells and incubate for the desired time.
- Measure the baseline fluorescence using the plate reader.
- Add the stimulus buffer to all wells to initiate thallium influx through the open TASK-1 channels.
- Immediately begin kinetic fluorescence readings to measure the change in fluorescence over time, which corresponds to the rate of thallium influx.

- Calculate the rate of thallium influx for each **ML365** concentration.
- Normalize the data to the control (vehicle-treated) wells and plot the results to determine the IC50 of **ML365**.

## In Vitro Neuroinflammation Assay

Objective: To assess the anti-inflammatory effects of **ML365** on microglia.

Materials:

- Primary microglia or a microglial cell line (e.g., BV-2)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Lipopolysaccharide (LPS)
- **ML365** stock solution (e.g., 10 mM in DMSO)
- ELISA kits for TNF- $\alpha$ , IL-6, and IL-1 $\beta$
- Reagents for qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix)

Methodology:

- Plate microglia in multi-well plates and allow them to adhere.
- Pre-treat the cells with various concentrations of **ML365** for 1-2 hours.
- Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group.
- Incubate for a specified time (e.g., 6 hours for RNA analysis, 24 hours for cytokine protein analysis).
- For cytokine protein analysis: Collect the cell culture supernatant and perform ELISAs for TNF- $\alpha$ , IL-6, and IL-1 $\beta$  according to the manufacturer's instructions.



- For gene expression analysis: Lyse the cells and extract total RNA. Synthesize cDNA and perform qPCR to measure the relative expression of Tnf, Il6, and Il1b genes, using a housekeeping gene for normalization.
- Analyze the data to determine the effect of **ML365** on pro-inflammatory cytokine production and gene expression.

## Conclusion

**ML365** is a powerful and selective pharmacological agent with significant utility in neuroscience research. Its ability to inhibit KCNK3/TASK-1 and TWIK2 channels allows for the precise modulation of neuronal excitability and neuroinflammatory processes. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource to effectively utilize **ML365** in their investigations into the complex functions of the nervous system and the development of novel therapeutics for neurological disorders.

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